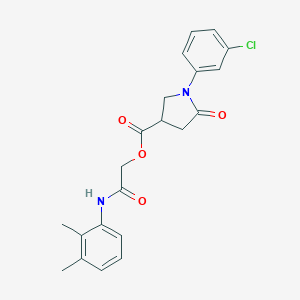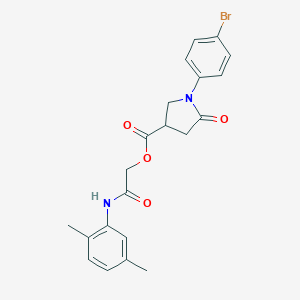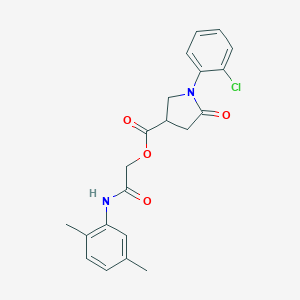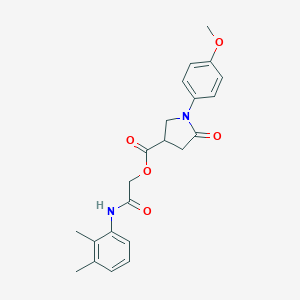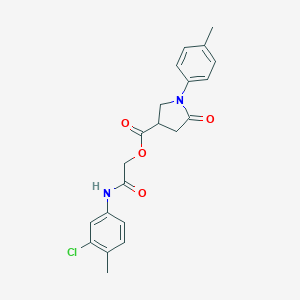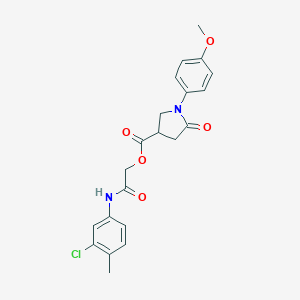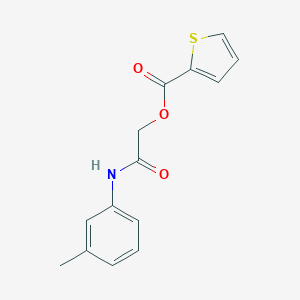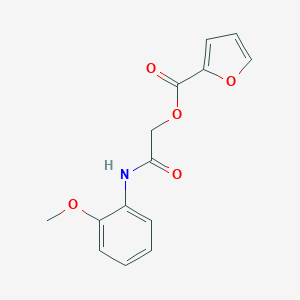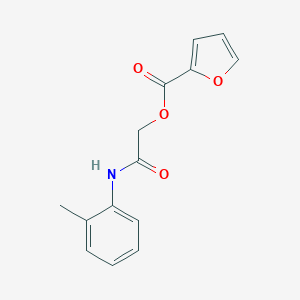
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of enzymes involved in inflammation, cell proliferation, and bacterial growth. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. It also exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for further investigation. However, this compound has some limitations. It is relatively insoluble in water, which can make it challenging to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to explore the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities and has been investigated as a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide can be achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 4-methoxyaniline. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been investigated as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and bacterial infections.
Eigenschaften
Molekularformel |
C13H12ClNO3S |
|---|---|
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 |
InChI-Schlüssel |
XDNFQDBULRCKNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







